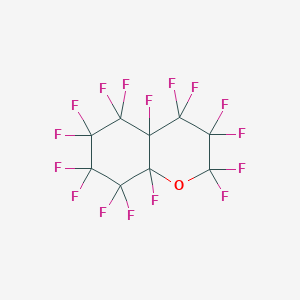
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran typically involves the fluorination of a precursor compound. The reaction conditions often require the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing reagents. The process may involve multiple steps, including the formation of intermediate compounds, which are then further fluorinated to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and controlled reaction conditions is essential to manage the reactivity of fluorine and to ensure the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-Hexadecafluorooctahydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can be used to modify the fluorinated structure, potentially leading to the formation of partially fluorinated compounds.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds.
Propiedades
Número CAS |
72942-63-3 |
|---|---|
Fórmula molecular |
C9F16O |
Peso molecular |
428.07 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-hexadecafluorochromene |
InChI |
InChI=1S/C9F16O/c10-1-2(11,12)4(15,16)5(17,18)6(19,20)8(1,23)26-9(24,25)7(21,22)3(1,13)14 |
Clave InChI |
MQUDQJHJGDFQMH-UHFFFAOYSA-N |
SMILES canónico |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(OC(C(C2(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



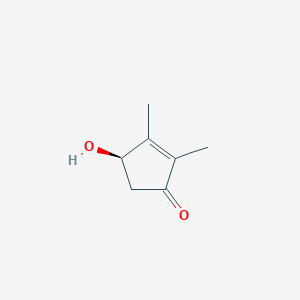
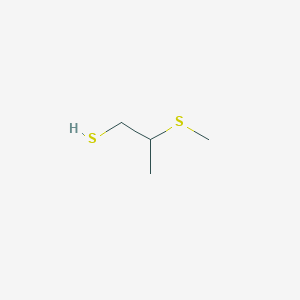
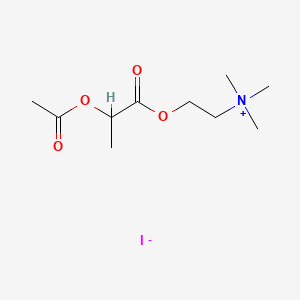
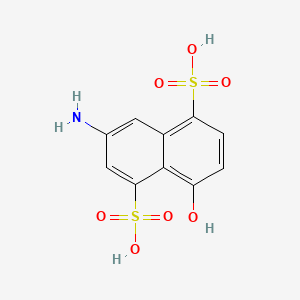
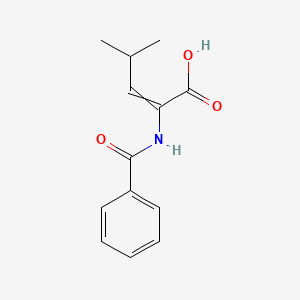
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)

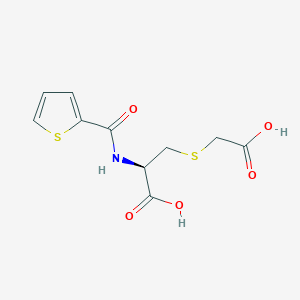



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)

